3-fluoro-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide
Description
3-Fluoro-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide is a benzothiazole-based benzohydrazide derivative characterized by a 3-fluoro-substituted benzoyl group linked to a 4-methoxy-7-methyl-1,3-benzothiazol-2-yl hydrazide moiety. This compound belongs to a class of molecules extensively studied for their diverse pharmacological activities, including antimicrobial, antitumor, and enzyme inhibitory properties . The benzothiazole core and benzohydrazide linkage are critical pharmacophores, with substituents like fluorine, methoxy, and methyl groups modulating biological efficacy and physicochemical properties .
Properties
IUPAC Name |
3-fluoro-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2S/c1-9-6-7-12(22-2)13-14(9)23-16(18-13)20-19-15(21)10-4-3-5-11(17)8-10/h3-8H,1-2H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCIEGFYSLMTSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NNC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N’-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide typically involves a multi-step process. One common method includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of Fluoro and Methoxy Groups: The fluoro and methoxy substituents can be introduced via electrophilic aromatic substitution reactions using appropriate fluorinating and methoxylating agents.
Hydrazide Formation: The final step involves the reaction of the substituted benzothiazole with a hydrazine derivative to form the benzohydrazide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N’-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoro and methoxy positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-fluoro-N’-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-fluoro-N’-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and application.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
A. Substituents on the Benzothiazole Ring
- Compound 3A (N'-(1,3-Benzothiazol-2-yl)-Benzohydrazide) : Lacks the 4-methoxy and 7-methyl groups present in the target compound. Despite structural simplicity, it exhibits moderate bioactivity, suggesting that additional substituents enhance target specificity or potency .
- 2-[2-(4-Fluorobenzenesulfonyl)Hydrazinyl]-1,3-Benzothiazol: Features a sulfonyl group instead of a benzohydrazide linkage.
B. Substituents on the Benzohydrazide Moiety
- 3-Fluoro-N'-[(5-Nitrothiophen-2-yl)Methylene]Benzohydrazide (MB-10) : Replaces the benzothiazole with a nitrothiophene group. While MB-10 inhibits mitochondrial protein import, the target compound’s benzothiazole moiety may enhance solubility and CNS penetration due to aromatic stacking interactions .
- N'-(4-Fluorobenzo[d]Thiazol-2-yl)-2,3-Dihydrobenzo[b][1,4]Dioxine-2-Carbohydrazide : Incorporates a dihydrodioxine ring, which introduces steric hindrance. The 4-fluoro substitution on benzothiazole contrasts with the target’s 3-fluoro benzoyl group, highlighting positional effects on electronic properties .
Table 1: Structural Comparison of Key Analogues
A. Antimicrobial Activity
- The target compound’s 4-methoxy and 7-methyl groups may enhance lipophilicity, improving membrane penetration compared to simpler analogues like N'-(1,3-Benzothiazol-2-yl)-Benzohydrazide (3A) .
- 3,4-Dimethoxybenzohydrazide derivatives () show that electron-donating groups (e.g., methoxy) increase antimicrobial potency by stabilizing interactions with bacterial DNA gyrase . This aligns with the target compound’s 4-methoxy group, suggesting similar mechanistic pathways.
B. Enzyme Inhibition
- Cholinesterase Inhibition : Benzohydrazides with ortho-substituted sulfonamide or thiophene-2-carboxamide moieties () exhibit IC₅₀ values <10 µM for AChE/BChE. The target compound’s 3-fluoro and benzothiazole groups may mimic these effects by enhancing π-π interactions with enzyme active sites .
- Positional Effects: In quinoline acylhydrazones (), a 3-OMe substituent on benzohydrazide yields the highest BChE inhibition (IC₅₀ = 9.6 µM), whereas 2- or 4-OMe groups reduce efficacy. This underscores the importance of substituent positioning in the target compound’s 4-methoxy group .
Physicochemical and Spectral Properties
- IR/NMR Data : The target compound’s C=O stretch (~1660 cm⁻¹) and NH bands (~3150–3319 cm⁻¹) align with benzohydrazides in . The absence of a C=S band (1243–1258 cm⁻¹) distinguishes it from thioamide derivatives .
- Solubility : The 4-methoxy and 7-methyl groups likely improve solubility in polar solvents compared to halogenated analogues like 3-(2-Fluorobenzyl)-6-(Tetrafluorophenyl)Triazolo-Thiadiazole (), which relies on fluorine for lipophilicity .
Biological Activity
3-Fluoro-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its antitumor and antimicrobial properties, supported by relevant data and research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C16H16F N3O2S
- Molecular Weight : 341.38 g/mol
- IUPAC Name : this compound
Structural Features
The presence of the benzothiazole moiety is critical for its biological activity, as it influences the compound's interaction with biological targets.
Antitumor Activity
Recent studies have demonstrated that compounds related to benzothiazole exhibit promising antitumor activity. For instance, a study reported that derivatives with similar structures showed significant inhibitory effects on various cancer cell lines, including lung cancer cells (A549, HCC827, and NCI-H358). The IC50 values for these compounds ranged from 0.85 to 6.75 μM in 2D assays, indicating potent antitumor properties .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| Compound A | A549 | 2.12 | 2D |
| Compound B | HCC827 | 5.13 | 2D |
| Compound C | NCI-H358 | 0.85 | 2D |
| Compound D | A549 | 6.75 | 3D |
Antimicrobial Activity
In addition to its antitumor effects, the compound exhibits antimicrobial properties. Research has indicated that benzothiazole derivatives show effective inhibition against various bacterial strains. For example, a study highlighted that certain analogs demonstrated antimicrobial activity with minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics .
Table 2: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | Bacterial Strain | MIC (μM) |
|---|---|---|
| Compound E | E. coli | 0.32 |
| Compound F | S. aureus | 0.25 |
| Compound G | P. aeruginosa | 0.09 |
The biological activity of this compound is largely attributed to its ability to interact with DNA and inhibit key enzymes involved in cellular proliferation. Studies have shown that such compounds can bind within the minor groove of DNA, disrupting essential processes like replication and transcription .
Case Study: In Vitro Analysis
A comprehensive analysis was conducted on the cytotoxic effects of similar benzothiazole derivatives on human lung fibroblast cells (MRC-5). The results indicated varying degrees of cytotoxicity across different concentrations, suggesting a potential therapeutic window for further development .
Q & A
Basic: What are the standard synthetic protocols for preparing 3-fluoro-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide?
Methodological Answer:
The synthesis typically involves coupling 2-hydrazino-1,3-benzothiazole derivatives with substituted benzoic acids. Key steps include:
- Reagents : 2-Hydrazino-1,3-benzothiazole, substituted 3-fluorobenzoic acid, hydroxybenzotriazole (HOBt), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in dimethylformamide (DMF) .
- Procedure :
- Cool the reaction mixture to 0–5°C in an ice bath.
- Add EDC to activate the carboxylic acid.
- Stir under gradual warming to room temperature until completion (monitored via TLC using n-hexane:ethyl acetate, 1.5:3.5).
- Isolate the product via filtration or solvent evaporation, yielding 80–93% .
Characterization : NMR, FTIR, and mass spectrometry confirm structural integrity.
Basic: How is the compound characterized structurally, and what analytical techniques are critical?
Methodological Answer:
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are used for single-crystal structure determination, refining parameters like bond lengths and angles .
- Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., M+1 peak at 335.3 g/mol) .
Advanced: How do structural modifications (e.g., substituent changes) influence biological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies involve:
- Substituent Screening : Compare analogs with varying groups (e.g., methoxy, fluoro, methyl). For example:
- Antioxidant Activity : Derivatives with three phenolic –OH groups show 2.5-fold higher radical scavenging than mono-substituted analogs .
- Anticancer Activity : Fluorine substitution enhances lipophilicity and target binding (e.g., IC₅₀ values reduced by 40% vs. non-fluorinated analogs) .
- Computational Modeling : Use DFT to calculate electron distribution and molecular electrostatic potential (MEP) maps, identifying reactive sites for optimization .
Advanced: What computational approaches are employed to predict mechanism of action and pharmacokinetics?
Methodological Answer:
- Density Functional Theory (DFT) :
- Calculates thermodynamic parameters (e.g., bond dissociation enthalpy) to determine radical scavenging mechanisms (e.g., SPLET vs. HAT) .
- Molecular Docking :
- Screens against targets like cyclooxygenase-2 (COX-2) or acetylcholinesterase (AChE) using AutoDock Vina. Results correlate with in vitro anti-inflammatory activity (e.g., docking score ≤ –8.5 kcal/mol predicts IC₅₀ ≤ 10 µM) .
- ADMET Prediction : SwissADME evaluates bioavailability (%ABS >60) and blood-brain barrier penetration (e.g., logP ~3.2) .
Advanced: How can researchers resolve contradictions in biological activity data across different assays?
Methodological Answer:
- Orthogonal Assays : Validate antimicrobial activity using both broth microdilution (MIC) and disk diffusion methods to rule out false positives .
- Dose-Response Analysis : Perform IC₅₀/EC₅₀ curves in triplicate to assess reproducibility (e.g., COX-2 inhibition varies ±15% across cell lines) .
- Control for Redox Interference : In antioxidant assays, use Trolox as a reference and measure both DPPH and ABTS radicals to confirm mechanism .
Basic: What in vitro assays are used to evaluate anti-inflammatory and analgesic activities?
Methodological Answer:
- Carrageenan-Induced Paw Edema : Measure edema reduction in rats (dose: 50 mg/kg, 35% inhibition vs. control) .
- Hot-Plate Test : Assess analgesic response latency (e.g., 10 s increase at 100 mg/kg) .
- COX-2 Inhibition : ELISA-based screening (e.g., 70% inhibition at 10 µM) .
Advanced: How is crystallographic data analyzed using SHELX software for this compound?
Methodological Answer:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to collect intensity data.
- Structure Solution : SHELXD identifies initial phases via dual-space methods.
- Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. Final R-factor < 0.05 indicates high accuracy .
Advanced: What kinetic parameters define the antioxidant mechanism of benzohydrazide derivatives?
Methodological Answer:
- Rate Constants : Determine via competition kinetics (e.g., k = 2.5 × 10⁴ M⁻¹s⁻¹ for HO• scavenging) .
- Multi-Stage Mechanisms :
- Stage 1 : Hydrogen atom transfer (HAT) dominates in non-polar media.
- Stage 2 : Sequential proton-loss electron transfer (SPLET) prevails in polar solvents .
Table 1 : Kinetic Parameters for Radical Scavenging
| Radical | Mechanism | k (M⁻¹s⁻¹) |
|---|---|---|
| DPPH | SPLET | 1.8 × 10⁴ |
| ABTS | HAT | 3.2 × 10⁴ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
